N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide
Description
N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2. The carboxamide moiety at position 3 is dual-substituted with a furan-3-ylmethyl and a 2-(thiophen-2-yl)ethyl group. This structure combines electron-rich aromatic systems (furan and thiophene) with a planar imidazopyridine scaffold, which is commonly associated with bioactive properties such as kinase inhibition or antimicrobial activity.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-15-19(23-9-3-2-6-18(23)21-15)20(24)22(13-16-8-11-25-14-16)10-7-17-5-4-12-26-17/h2-6,8-9,11-12,14H,7,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCGMKNVJODASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N(CCC3=CC=CS3)CC4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde under acidic conditions.
Attachment of the Furan and Thiophene Rings: The furan-3-ylmethyl and thiophen-2-yl groups can be introduced via nucleophilic substitution reactions. These steps often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Final Coupling: The final step involves coupling the intermediate with 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the carboxamide group, potentially leading to amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. Studies have shown that N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural components may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Study:
In vitro studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety is thought to play a crucial role in enhancing antimicrobial efficacy .
Anti-inflammatory Effects
Compounds with furan and thiophene groups have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Study:
Research has indicated that derivatives of furan can inhibit the production of pro-inflammatory cytokines in vitro, suggesting that this compound may have similar effects .
Cell Signaling Pathways
Research suggests that this compound may modulate key cell signaling pathways involved in apoptosis and inflammation. For instance, it may influence the NF-kB pathway, which is critical in regulating immune responses.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory processes. For example, inhibition of cyclooxygenase (COX) enzymes could contribute to its anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The furan and thiophene rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, potentially leading to inhibition or activation of biological
Biological Activity
N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structure of this compound, which incorporates furan and thiophene moieties, suggests potential for significant pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 365.5 g/mol. Its structure features a fused imidazo[1,2-a]pyridine ring system, which is known for its ability to interact with biological targets effectively.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O2S |
| Molecular Weight | 365.5 g/mol |
| CAS Number | 1428358-00-2 |
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity. A study demonstrated that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, this compound has shown promising results in preclinical models against several cancer types.
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds possess significant activity against a range of bacteria and fungi. For instance, the compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antiviral Potential
The antiviral activity of imidazo[1,2-a]pyridine derivatives has been explored with some compounds showing efficacy against viral infections by inhibiting viral replication. The specific interactions at the molecular level are still under investigation but suggest that these compounds may serve as leads for developing new antiviral agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have highlighted the importance of the imidazo ring system and the substituents on the furan and thiophene rings in determining potency and selectivity against various biological targets.
Case Studies
Several case studies have documented the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives:
-
Anticancer Evaluation : A series of derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines. Compounds showed IC50 values in the low micromolar range.
Compound ID IC50 (µM) Compound A 5.0 Compound B 10.0 -
Antimicrobial Testing : Various derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with MIC values below 10 µg/mL for several compounds.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 4 Escherichia coli 8
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine
The compound (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine () shares structural similarities but replaces the pyridine ring with pyrimidine. However, pyridine derivatives like the target compound may exhibit greater metabolic stability due to reduced ring strain .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compound 2d () features a hydrogenated imidazopyridine core, reducing aromaticity and increasing conformational flexibility. This modification lowers melting points (215–217°C for 2d) compared to non-hydrogenated analogs, likely due to weakened intermolecular interactions .
Substituent Effects
Thiophene vs. Furan in Carboxamide Side Chains
highlights compounds with thiophene (e.g., 98a, 98b) or furan (e.g., 97c-e) carboxamides.
Fluorinated and Nitro Substituents
The furo[2,3-b]pyridine derivative in includes a 4-fluorophenyl group, which increases metabolic stability via electron-withdrawing effects. In contrast, the nitro group in compound 2d () may confer redox activity but risks toxicity. The target compound lacks these groups, suggesting a focus on heterocyclic interactions rather than electronic modulation .
Physical and Spectral Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing imidazo[1,2-a]pyridine derivatives like N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves iodine-catalyzed cyclization of substituted pyridine precursors with aldehydes or ketones. For example, imidazo[1,2-a]pyridine cores can be formed via one-pot reactions using iodine (1% mol) as a catalyst, as demonstrated for structurally similar derivatives . Key steps include optimizing solvent systems (e.g., DMF or acetonitrile) and reaction temperatures (80–100°C) to achieve yields >50%. Post-synthetic modifications, such as alkylation of the carboxamide group, require careful control of stoichiometry to avoid over-substitution.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for characteristic signals: (i) aromatic protons in the imidazo[1,2-a]pyridine core (δ 7.5–8.5 ppm), (ii) methyl groups (δ 2.1–2.5 ppm), and (iii) furan/thiophene protons (δ 6.5–7.3 ppm). Splitting patterns (e.g., doublets for thiophene β-protons) help assign substituent positions .
- 13C NMR : Key signals include carbonyl carbons (δ 160–170 ppm) and heteroaromatic carbons (δ 110–150 ppm).
- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the carboxamide group .
Q. What purity assessment methods are suitable for this compound?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Gradient elution (e.g., 10–90% acetonitrile in water) resolves impurities from the main peak. For quantification, compare against a reference standard. Mass spectrometry (HRMS) validates molecular weight accuracy (e.g., Δ < 2 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of N-(furan-3-ylmethyl)-substituted imidazo[1,2-a]pyridines?
- Methodological Answer :
- Byproduct Analysis : Identify common side products (e.g., dimerization via unreacted aldehyde groups) using LC-MS. Adjust reactant ratios (e.g., 1:1.2 for pyridine:aldehyde) to limit excess reagents.
- Catalyst Screening : Test alternatives to iodine, such as FeCl₃ or CuI, which may reduce oxidation byproducts.
- Temperature Control : Lower temperatures (e.g., 60°C) slow competing reactions, while microwave-assisted synthesis can enhance selectivity .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H couplings (COSY) and 1H-13C correlations (HSQC). For example, HSQC can distinguish between furan and thiophene carbons based on coupling constants .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments.
- X-ray Crystallography : If crystals are obtainable, single-crystal diffraction provides unambiguous confirmation of substituent positions .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the furan/thiophene moieties or methyl groups. For example, replace the thiophene with pyridine to assess π-stacking interactions .
- Assay Design : Use fluorescence-based assays (if applicable) to monitor binding events, leveraging the compound’s potential π-stacking or hydrogen-bonding properties. For antimicrobial or antitumor screening, follow standardized protocols (e.g., MIC for bacteria, MTT assay for cytotoxicity) .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity trends .
Data Contradiction & Validation
Q. How to address inconsistencies in yield or purity across synthesis batches?
- Methodological Answer :
- Reproducibility Checks : Ensure consistent reagent quality (e.g., anhydrous solvents, fresh catalysts). Trace moisture can deactivate iodine catalysts, leading to yield drops .
- Byproduct Profiling : Use LC-MS to identify batch-specific impurities. For example, oxidation of the thiophene ring may occur if reaction conditions are too oxidative.
- Scale-Up Adjustments : Optimize stirring rate and heating uniformity during larger-scale reactions to avoid localized over-reaction .
Q. What computational tools predict the physicochemical properties of this compound?
- Methodological Answer :
- logP/logD Prediction : Use SwissADME or MarvinSuite to estimate partition coefficients. Experimental validation via shake-flask method (octanol/water) is recommended for critical studies .
- Solubility : Apply the General Solubility Equation (GSE) using melting point data (if available) or correlate with calculated polar surface area .
- ADMET Profiling : Tools like pkCSM predict bioavailability, blood-brain barrier penetration, and toxicity risks based on structural descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
